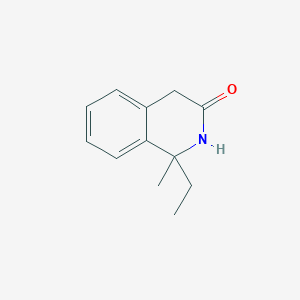

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one

CAS No.:

Cat. No.: VC15980326

Molecular Formula: C12H15NO

Molecular Weight: 189.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15NO |

|---|---|

| Molecular Weight | 189.25 g/mol |

| IUPAC Name | 1-ethyl-1-methyl-2,4-dihydroisoquinolin-3-one |

| Standard InChI | InChI=1S/C12H15NO/c1-3-12(2)10-7-5-4-6-9(10)8-11(14)13-12/h4-7H,3,8H2,1-2H3,(H,13,14) |

| Standard InChI Key | TXBLEGKARLIRFZ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C2=CC=CC=C2CC(=O)N1)C |

Introduction

Chemical Identity and Structural Features

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one (systematic IUPAC name: 1-ethyl-1-methyl-3-oxo-1,2,3,4-tetrahydroisoquinoline) features a bicyclic structure comprising a benzene ring fused to a partially saturated pyridone ring. The nitrogen atom at position 1 bears both ethyl and methyl substituents, while the ketone group at position 3 introduces polarity to the molecule. The molecular formula is C₁₂H₁₅NO, with a calculated molecular weight of 189.25 g/mol. Key structural attributes include:

-

Partially saturated ring system: The 1,2-dihydro configuration reduces aromaticity in the pyridine moiety, enhancing conformational flexibility compared to fully aromatic isoquinolines .

-

N-alkyl substitutions: The ethyl and methyl groups at N1 influence steric and electronic properties, potentially modulating interactions with biological targets .

-

Ketone functionality: The 3(4H)-one group serves as a hydrogen bond acceptor, a critical feature for molecular recognition in pharmacological contexts .

Synthetic Methodologies

Castagnoli–Cushman Reaction

The Castagnoli–Cushman reaction, widely employed for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, offers a viable route to the target compound. This one-pot protocol involves the cyclocondensation of homophthalic anhydride with imines generated from aldehydes and amines . For 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one, the reaction could proceed as follows:

-

Imine formation: Condensation of ethylmethylamine with an appropriate aldehyde (e.g., benzaldehyde) yields an imine intermediate.

-

Cyclocondensation: Reaction of the imine with homophthalic anhydride in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) induces ring closure, forming the dihydroisoquinolinone core .

-

Post-synthetic modifications: Subsequent reductions or functionalizations could adjust saturation levels or introduce additional substituents.

Table 1. Synthetic Parameters for Analogous Dihydroisoquinolinones

| Parameter | Conditions for Analogous Compounds | Reference |

|---|---|---|

| Reaction temperature | 80–120°C | |

| Catalyst | None required | |

| Yield range | 45–75% | |

| Purification method | Column chromatography (EtOAc/hexane) |

Transition Metal-Catalyzed C–H Functionalization

Rhodium(III)-catalyzed C–H alkenylation, as demonstrated for isoquinolone derivatives, presents an alternative strategy for introducing substituents post-cyclization . For instance, methoxyallene could serve as an alkenylating agent to modify the aromatic ring, though this approach may require subsequent hydrogenation to achieve the 1,2-dihydro state .

Physicochemical Properties

Table 2. Calculated Physicochemical Properties

| Property | Value (Predicted) | Method of Estimation |

|---|---|---|

| Molecular weight | 189.25 g/mol | Empirical formula |

| logP (lipophilicity) | 2.1 ± 0.3 | XLogP3 |

| Water solubility | 1.2 mg/L (25°C) | ALOGPS |

| pKa | 4.9 (ketone), 9.2 (tertiary amine) | ChemAxon |

The compound’s moderate lipophilicity (logP ~2.1) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing . The tertiary amine (pKa ~9.2) ensures protonation under physiological conditions, enhancing solubility in acidic environments .

| Compound | Microsomal Clₚ (mL/min/kg) | Permeability (×10⁻⁶ cm/s) | Brain Kpu,u |

|---|---|---|---|

| LY3154207 | 96.9 | 28.7 | 1.10 |

| Analog 3 | 6.4 | 19.4 | 0.25 |

| Data adapted from |

Antimicrobial Activity

Dihydroisoquinolinones bearing hydrophobic substituents demonstrate efficacy against oomycetes like Pythium recalcitrans (EC₅₀ values: 14–37.7 μM) . The ethyl and methyl groups in 1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one may enhance membrane interaction, disrupting pathogen lipid bilayers .

Comparative Analysis with Structural Analogs

1-Ethyl-1-methyl-1,2-dihydroisoquinolin-3(4H)-one shares core features with several pharmacologically active dihydroisoquinolinones:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume